2-[3-(4H-triazol-4-yl)phenoxy]acetic acid
Description
Overview of Triazole and Phenoxyacetic Acid Scaffolds in Modern Chemical Research
The triazole nucleus, a five-membered heterocyclic ring containing three nitrogen atoms, is a prominent structural feature in a vast array of functional molecules. researchgate.netresearchgate.net There are two isomeric forms, 1,2,3-triazole and 1,2,4-triazole (B32235), both of which are integral to numerous compounds with diverse applications. frontiersin.org The 1,2,4-triazole moiety, in particular, is a cornerstone in the development of pharmaceuticals and agrochemicals. mdpi.comnih.gov Its prevalence in medicinal chemistry is attributed to its ability to engage in various biological interactions, its metabolic stability, and its favorable pharmacokinetic properties. researchgate.net A wide range of drugs across different therapeutic areas incorporate the 1,2,4-triazole ring, highlighting its status as a "privileged scaffold" in drug design. nih.gov
Similarly, the phenoxyacetic acid scaffold is a well-established pharmacophore with a long history of application in both medicine and agriculture. beilstein-journals.org Phenoxyacetic acid derivatives are known to exhibit a broad spectrum of biological activities. beilstein-journals.org The structural motif consists of a phenyl ring linked to an acetic acid group through an ether bond. This arrangement provides a versatile backbone for the introduction of various substituents, allowing for the fine-tuning of a molecule's biological and physicochemical properties.
The individual and combined applications of these scaffolds are summarized in the following table:
| Scaffold | Key Applications in Modern Research |
| 1,2,4-Triazole | Antifungal agents, antiviral drugs, anticancer therapies, herbicides, and materials science. mdpi.comnih.govnih.gov |
| Phenoxyacetic Acid | Herbicides, anti-inflammatory drugs, and other therapeutic agents. beilstein-journals.org |
| Combined Motif | Potential for novel synergistic or enhanced biological activities, such as herbicidal or fungicidal action. beilstein-journals.orgresearchgate.net |
Rationale for Scholarly Investigation of the 2-[3-(4H-triazol-4-yl)phenoxy]acetic acid Structural Motif
The scholarly investigation into the structural motif of this compound is driven by the principle of molecular hybridization. This strategy involves combining two or more pharmacophores to create a new molecule with potentially enhanced or novel biological activities. The rationale for combining the 1,2,4-triazole and phenoxyacetic acid scaffolds is multifaceted.
Firstly, both parent scaffolds have well-documented biological activities, particularly as herbicides and fungicides. beilstein-journals.orgresearchgate.net Researchers often synthesize hybrid molecules with the expectation that the combined entity will exhibit synergistic effects, leading to greater efficacy or a broader spectrum of activity. For instance, some triazole derivatives are known to possess herbicidal properties, and phenoxyacetic acids are a classic class of herbicides. beilstein-journals.orgnih.govnih.gov The combination of these two moieties in this compound could therefore be aimed at developing new and more effective herbicides.
Secondly, the specific arrangement of the substituents on the phenyl ring is crucial. The meta substitution pattern (3-position) in this compound, as opposed to ortho or para substitution, can significantly influence the molecule's three-dimensional shape and its ability to bind to specific biological targets. This particular isomer may have been designed to fit into the active site of a specific enzyme or receptor that is not as effectively targeted by other isomers.
While specific research dedicated solely to this compound is not extensively documented in publicly available literature, the compound is available from commercial suppliers, indicating its use in research and development. scbt.comsigmaaldrich.com Its investigation likely falls within broader screening programs for new bioactive molecules.
Historical Development and Evolution of Related Heterocyclic Compounds in Scientific Literature
The scientific journey of heterocyclic compounds is a rich narrative of discovery and innovation. The 1,2,4-triazole ring system has been a subject of interest for over a century, with its synthesis and properties being explored since the late 19th century. Early research focused on the fundamental chemistry of these compounds, but their potential applications in medicine and agriculture soon became apparent. The development of triazole-based antifungal agents in the mid-20th century was a significant milestone, leading to the creation of important drugs for treating fungal infections. nih.gov
The history of phenoxyacetic acids is similarly rooted in the early days of organic chemistry. Their herbicidal properties were discovered in the 1940s, revolutionizing agriculture with the introduction of selective herbicides like 2,4-D. beilstein-journals.org This discovery spurred extensive research into the structure-activity relationships of phenoxyacetic acid derivatives, leading to the development of a wide range of related compounds with varying levels of activity and selectivity.
The evolution of medicinal and agricultural chemistry has seen a trend towards the synthesis of more complex molecules that combine multiple bioactive fragments. The linking of different heterocyclic and aromatic ring systems has become a common strategy to explore new chemical space and identify novel lead compounds. The development of "click chemistry," for example, has provided efficient methods for linking different molecular building blocks, including triazoles. While not directly applicable to the synthesis of the N-aryl bond in the target compound, this trend highlights the importance of creating diverse molecular architectures. The study of linked heterocyclic systems continues to be an active area of research, with scientists constantly seeking new combinations that can address unmet needs in medicine and agriculture.
Structure
3D Structure
Properties
Molecular Formula |
C10H9N3O3 |
|---|---|
Molecular Weight |
219.20 g/mol |
IUPAC Name |
2-[3-(4H-triazol-4-yl)phenoxy]acetic acid |
InChI |
InChI=1S/C10H9N3O3/c14-10(15)6-16-8-3-1-2-7(4-8)9-5-11-13-12-9/h1-5,9H,6H2,(H,14,15) |
InChI Key |
NEKPWACGHGQPMW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OCC(=O)O)C2C=NN=N2 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 2 3 4h Triazol 4 Yl Phenoxy Acetic Acid and Its Analogues
Established Synthetic Pathways for the 2-[3-(4H-triazol-4-yl)phenoxy]acetic acid Skeleton
Traditional synthetic routes to the triazole-phenoxyacetic acid core involve well-established organic reactions, often performed in multiple steps to build the final complex structure from simpler starting materials.
Condensation reactions are fundamental to building the heterocyclic triazole ring. A common method for synthesizing the 1,2,4-triazole (B32235) core involves the alkaline cyclization of thiosemicarbazide intermediates. nih.govzsmu.edu.ua This process typically begins with the condensation of an acid hydrazide with an isothiocyanate to form a thiosemicarbazide. nih.gov Subsequent heating in an alkaline medium, such as aqueous sodium hydroxide, induces intramolecular condensation and cyclization to yield the 1,2,4-triazole-3-thiol ring system. nih.govzsmu.edu.ua
Another key condensation is the Williamson ether synthesis, used to form the phenoxyacetic acid linkage. This reaction involves the condensation of a phenol with an α-haloacetate, such as ethyl chloroacetate, in the presence of a base to yield the corresponding phenoxyacetate ester. Subsequent hydrolysis of the ester provides the desired carboxylic acid.
Nucleophilic substitution reactions are crucial for coupling the different components of the target molecule. The formation of the ether bond in the phenoxyacetic acid moiety is a classic example of a nucleophilic substitution (SN2) reaction, where the phenoxide ion acts as the nucleophile, displacing a halide from an alkyl halide.
Furthermore, the synthesis of the triazole ring itself can involve nucleophilic substitution. For instance, S-alkylation of 1,2,4-triazole-3-thiol derivatives with halogenated compounds proceeds via a nucleophilic substitution mechanism at the sulfur atom. mdpi.com In broader strategies for triazole synthesis, organic azides, which are key precursors for some cycloaddition reactions, are often generated in situ from organic halides through nucleophilic substitution with sodium azide. nih.gov
The synthesis of this compound and its more complex analogues is typically achieved through a multi-step sequence. A representative strategy might begin with a substituted phenol, such as 3-aminophenol. The amino group can be converted into a precursor for the triazole ring. For example, reaction with an acid hydrazide and subsequent cyclization can form the 1,2,4-triazole ring attached to the phenyl group.
A plausible synthetic route could involve these key stages:
Formation of a Hydrazide Intermediate : Starting with a compound like methyl 3-hydroxybenzoate, hydrazinolysis with hydrazine hydrate would yield 3-hydroxybenzohydrazide.
Triazole Ring Construction : The hydrazide can then undergo reactions to form the 1,2,4-triazole ring. For example, condensation with formic acid followed by cyclization with an amine or further reaction with thiocyanates can lead to the triazole core. zsmu.edu.ua
Ether Linkage Formation : The phenolic hydroxyl group of the resulting 3-(4H-1,2,4-triazol-4-yl)phenol intermediate is then alkylated with an ethyl haloacetate (e.g., ethyl bromoacetate) via a nucleophilic substitution reaction (Williamson ether synthesis).
Hydrolysis : The final step involves the hydrolysis of the resulting ester to yield the target carboxylic acid, this compound. academax.com
This sequential approach allows for the controlled construction of the molecule and the introduction of various substituents to create a library of complex derivatives.
Advanced and Green Synthetic Techniques for Triazole-Phenoxyacetic Acid Compounds
In recent years, a focus on green chemistry has led to the development of more efficient and environmentally friendly synthetic methods. These include the application of "click chemistry" and microwave-assisted synthesis to accelerate the production of triazole compounds. rsc.org
"Click chemistry" refers to a class of reactions that are high-yielding, wide in scope, and generate minimal byproducts. nih.gov The most prominent example is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a 1,3-dipolar cycloaddition that reliably forms 1,4-disubstituted 1,2,3-triazoles. nih.govscielo.br This reaction is known for its efficiency and compatibility with a wide range of functional groups. nih.gov
While the classic CuAAC reaction synthesizes the 1,2,3-triazole isomer, the principles of click chemistry—efficiency, atom economy, and simple reaction conditions—are being applied to develop methods for the 1,2,4-triazole isomer found in the target compound. rsc.orgnih.gov These "click-like" reactions may include multi-component reactions where three or more reactants combine in a single step to form the desired 1,2,4-triazole ring, offering a rapid and efficient alternative to traditional multi-step syntheses.
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. rsc.org The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, while improving product yields and purity. scispace.comnih.gov These advantages are attributed to the efficient and uniform heating of the reaction mixture. scispace.com
In the context of triazole synthesis, microwave technology has been successfully applied to various steps, including the condensation and cyclization reactions required to form the triazole ring. scispace.comscielo.br For instance, the synthesis of 1,2,3-triazole derivatives via click chemistry has been shown to be significantly faster under microwave irradiation compared to conventional heating. ias.ac.in This green chemistry approach reduces energy consumption and the use of hazardous solvents, making it a sustainable method for producing triazole-phenoxyacetic acid compounds. rsc.org
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Triazole Derivatives This table provides illustrative data based on findings for various triazole syntheses.
| Reaction Type | Method | Reaction Time | Yield (%) | Reference Example |
|---|---|---|---|---|
| 1,2,3-Triazole formation (Click Reaction) | Conventional Heating (80 °C) | 8 hours | ~75-85% | Synthesis of 1,2,3-triazole derivatives ias.ac.in |
| 1,2,3-Triazole formation (Click Reaction) | Microwave Irradiation (180 W) | 12 minutes | ~85-95% | Synthesis of 1,2,3-triazole derivatives ias.ac.in |
| Triazolothiadiazole Synthesis | Conventional Heating | Several hours | Moderate | Synthesis of N-substituted propenamide derivatives nih.gov |
| Triazolothiadiazole Synthesis | Microwave Irradiation | 33-90 seconds | 82% | Synthesis of N-substituted propenamide derivatives nih.gov |
Solvent-Free and Catalyst-Free Approaches in Derivative Preparation
In recent years, the principles of green chemistry have spurred the development of synthetic methods that minimize or eliminate the use of hazardous solvents and catalysts. nih.gov For the synthesis of 1,2,4-triazole derivatives, several solvent-free and catalyst-free approaches have been reported, often utilizing microwave or ultrasound irradiation to promote the reactions. mdpi.comnih.gov
One notable approach involves the solid-phase synthesis of 1,2,4-triazole derivatives. This method offers the advantages of high efficiency, simple work-up procedures, and the avoidance of volatile organic solvents. For instance, the cyclization of thiosemicarbazide precursors to form the triazole ring can be achieved by heating under solvent-free conditions. nih.gov
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for the rapid and efficient synthesis of heterocyclic compounds, including 1,2,4-triazoles. The use of microwave irradiation can significantly reduce reaction times from hours to minutes and often leads to higher yields and purer products compared to conventional heating methods. Importantly, many microwave-assisted syntheses of triazole derivatives can be performed without a catalyst, relying on the high energy provided by the microwaves to drive the reaction. mdpi.com
Ultrasound-assisted synthesis is another green chemistry approach that has been successfully applied to the preparation of 1,2,4-triazole derivatives. The use of ultrasonic waves can enhance reaction rates and yields by creating localized high-pressure and high-temperature zones through acoustic cavitation. This method is particularly effective for heterogeneous reactions and can often be carried out in greener solvents like water or even under solvent-free conditions. mdpi.com For example, the condensation of aldehydes with semicarbazide to form precursors for 1,2,4-triazoles can be efficiently achieved using ultrasonic activation, with reported yields of up to 98%. mdpi.com
Derivatization Strategies for Structural Elaboration and Diversity Generation
The biological activity of this compound analogues can be fine-tuned by introducing various substituents and functional groups onto the core structure. Derivatization strategies are therefore crucial for generating chemical diversity and for structure-activity relationship (SAR) studies.
The 4,5-dihydro-1H-1,2,4-triazol-5-one ring is a key pharmacophore found in numerous biologically active compounds. nih.gov The synthesis of phenoxyacetic acids bearing this moiety can be achieved through several synthetic routes. A common strategy involves the acylation of 3-alkyl-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-ones with an appropriate phenoxyacetyl chloride. nih.gov
The general synthetic pathway commences with the preparation of 3-alkyl-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-ones. These precursors are then reacted with a substituted phenoxyacetyl chloride in a suitable solvent, such as n-butyl acetate, under reflux conditions to yield the desired 3-alkyl-4-(phenoxyacetylamino)-4,5-dihydro-1H-1,2,4-triazol-5-ones. nih.gov This method allows for the introduction of a variety of substituents on both the triazolone ring and the phenoxyacetic acid moiety, enabling the generation of a diverse library of compounds for biological screening.
Table 1: Examples of Synthesized 3-Alkyl-4-phenylacetylamino-4,5-dihydro-1H-1,2,4-triazol-5-ones nih.gov
| R Group | Starting Material | Product |
| Methyl | 3-Methyl-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one | 3-Methyl-4-phenylacetylamino-4,5-dihydro-1H-1,2,4-triazol-5-one |
| Ethyl | 3-Ethyl-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one | 3-Ethyl-4-phenylacetylamino-4,5-dihydro-1H-1,2,4-triazol-5-one |
| Propyl | 3-Propyl-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one | 3-Propyl-4-phenylacetylamino-4,5-dihydro-1H-1,2,4-triazol-5-one |
| Isopropyl | 3-Isopropyl-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one | 3-Isopropyl-4-phenylacetylamino-4,5-dihydro-1H-1,2,4-triazol-5-one |
| Benzyl | 3-Benzyl-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one | 3-Benzyl-4-phenylacetylamino-4,5-dihydro-1H-1,2,4-triazol-5-one |
The introduction of a wide array of substituents onto the 1,2,4-triazole ring is a key strategy for modulating the physicochemical and biological properties of the resulting compounds. A versatile method for achieving this is through the synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols from substituted thiosemicarbazides. mdpi.com
The synthesis typically begins with the reaction of a carboxylic acid hydrazide, such as furan-2-carboxylic acid hydrazide or phenylacetic acid hydrazide, with various aryl isothiocyanates to produce 1,4-disubstituted thiosemicarbazides. These intermediates are then cyclized in an alkaline medium to afford the corresponding 5-(furan-2-yl or benzyl)-4-(aryl)-4H-1,2,4-triazole-3-thiols. mdpi.com The 4-amino analogues can also be prepared and further derivatized, for example, by condensation with aldehydes to form Schiff bases. mdpi.com This approach allows for the incorporation of a diverse range of aryl groups at the N-4 position and other substituents at the C-5 position of the triazole ring.
Table 2: Examples of Substituents Introduced on the 4H-1,2,4-Triazole Ring mdpi.com
| Substituent at C-5 | Substituent at N-4 | Resulting Compound Structure |
| Furan-2-yl | Phenyl | 5-(Furan-2-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol |
| Furan-2-yl | 4-Methoxyphenyl | 5-(Furan-2-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol |
| Furan-2-yl | 4-Chlorophenyl | 5-(Furan-2-yl)-4-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol |
| Benzyl | Phenyl | 5-Benzyl-4-phenyl-4H-1,2,4-triazole-3-thiol |
| Benzyl | 4-Chlorophenyl | 5-Benzyl-4-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol |
Functionalization of the phenoxyacetic acid portion of the molecule provides another avenue for structural diversification. Modifications can be made to the phenyl ring or the acetic acid side chain.
A common method for modifying the phenyl ring is through electrophilic aromatic substitution reactions, such as chlorination. For example, phenoxyacetic acid can be chlorinated using chlorine gas in the presence of a catalyst to introduce one or more chloro substituents onto the aromatic ring. google.com This allows for the synthesis of derivatives such as 2,4-dichlorophenoxyacetic acid, a well-known herbicide, which can then be coupled to a triazole moiety.
The ether linkage of the phenoxyacetic acid can also be a site for modification. For instance, propargyl ethers of related phenolic compounds have been modified by the copper-catalyzed 1,3-dipolar addition of azides to the alkyne group, resulting in the formation of triazolyl functions. nih.gov This "click chemistry" approach offers a highly efficient and versatile method for attaching a wide range of functional groups to the phenoxy moiety.
The replacement of the oxygen atom in the acetic acid side chain with a sulfur atom to give a thioacetic acid moiety can significantly impact the biological activity of the molecule. The synthesis of 2-((4,5-disubstituted-4H-1,2,4-triazol-3-yl)thio)acetic acid derivatives is a well-established strategy in the development of novel triazole-based compounds. researchgate.netmdpi.com
A common synthetic route involves the S-alkylation of a 4,5-disubstituted-4H-1,2,4-triazole-3-thiol with a haloacetic acid or its ester. researchgate.net For example, the reaction of a triazole-3-thiol with chloroacetic acid in an appropriate solvent and in the presence of a base will yield the corresponding thioacetic acid derivative. researchgate.net This method is highly versatile, allowing for the synthesis of a wide range of compounds with different substituents on the triazole ring.
A specific example is the synthesis of 2-((4-amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)acetic acid analogues. The starting material, 4-amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazole-3-thiol, can be reacted with various electrophiles to introduce the thioacetic acid moiety or its derivatives. mdpi.com
Table 3: Examples of Triazole Derivatives Incorporating a Thioacetic Acid Moiety
| Triazole Substituents | Thioacetic Acid Derivative | Reference |
| 4-Amino, 5-((2,4-dichlorophenoxy)methyl) | 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one | mdpi.com |
| 4-Phenyl, 5-(pyridin-2-yl) | Methyl 2-((4-phenyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetate | researchgate.net |
Advanced Spectroscopic and Analytical Characterization for Structural Elucidation of 2 3 4h Triazol 4 Yl Phenoxy Acetic Acid Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the determination of the molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 2-[3-(4H-triazol-4-yl)phenoxy]acetic acid, both proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are indispensable for a complete structural assignment.
Proton Nuclear Magnetic Resonance (¹H-NMR) Spectral Interpretation
The ¹H-NMR spectrum of this compound provides valuable information regarding the number of different types of protons and their neighboring environments. The characteristic chemical shifts (δ), reported in parts per million (ppm), are indicative of the electronic environment of the protons.
The protons of the 1,2,4-triazole (B32235) ring are expected to appear as singlets in the downfield region of the spectrum, typically between 8.0 and 9.0 ppm, due to the deshielding effect of the electronegative nitrogen atoms. The aromatic protons of the phenoxy group will exhibit complex splitting patterns (multiplets) in the range of 7.0 to 8.0 ppm, with their specific shifts and coupling constants dependent on their substitution pattern. The methylene protons of the acetic acid moiety (-OCH₂COOH) are anticipated to resonate as a singlet at approximately 4.5 to 5.0 ppm. The acidic proton of the carboxylic acid group is often observed as a broad singlet at a variable chemical shift, typically downfield (e.g., >10 ppm), and its presence can be confirmed by D₂O exchange.
Table 1: Predicted ¹H-NMR Chemical Shifts for this compound
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Triazole-H | 8.0 - 9.0 | Singlet |
| Aromatic-H | 7.0 - 8.0 | Multiplet |
| Methylene (-OCH₂-) | 4.5 - 5.0 | Singlet |
| Carboxylic Acid (-COOH) | >10 | Broad Singlet |
Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Spectral Analysis
Complementing the ¹H-NMR data, the ¹³C-NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts of the carbon atoms are sensitive to their hybridization and the electronegativity of attached atoms.
The carbon atoms of the triazole ring are expected to resonate in the range of 140-150 ppm. The aromatic carbons of the phenoxy ring will show a series of signals between 110 and 160 ppm, with the carbon attached to the oxygen atom (C-O) appearing further downfield. The methylene carbon of the acetic acid group is anticipated to appear around 65-70 ppm, while the carbonyl carbon of the carboxylic acid will be observed in the highly deshielded region of 170-180 ppm.
Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
| Triazole-C | 140 - 150 |
| Aromatic-C | 110 - 160 |
| Methylene (-OCH₂-) | 65 - 70 |
| Carbonyl (-COOH) | 170 - 180 |
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is a powerful tool for the identification of functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its key functional moieties.
A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid group. The C=O stretching vibration of the carboxylic acid will give rise to a strong, sharp peak typically between 1700 and 1725 cm⁻¹. The C-N stretching vibrations of the triazole ring are expected to appear in the 1400-1600 cm⁻¹ region. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic ring will show multiple bands in the 1450-1600 cm⁻¹ range. The C-O stretching vibration of the ether linkage is expected to be in the 1200-1250 cm⁻¹ region.
Table 3: Predicted IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |
| Carboxylic Acid | O-H Stretch | 2500 - 3300 (broad) |
| Carboxylic Acid | C=O Stretch | 1700 - 1725 (strong, sharp) |
| Triazole Ring | C=N Stretch | 1400 - 1600 |
| Aromatic Ring | C-H Stretch | >3000 |
| Aromatic Ring | C=C Stretch | 1450 - 1600 |
| Ether | C-O Stretch | 1200 - 1250 |
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is a critical tool for confirming the molecular weight of a compound and providing insights into its structure through fragmentation patterns. For this compound, with a molecular formula of C₁₀H₉N₃O₃, the expected molecular weight is approximately 219.20 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 219. Subsequent fragmentation could involve the loss of the carboxylic acid group (-COOH, 45 Da), leading to a fragment ion at m/z 174. Further fragmentation of the phenoxy and triazole moieties would produce a characteristic pattern of fragment ions, aiding in the structural confirmation. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, further confirming the elemental composition of the molecule.
Elemental Analysis for Empirical Formula Determination and Purity Assessment
Elemental analysis is a fundamental technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is crucial for confirming the empirical formula and, in conjunction with the molecular weight from mass spectrometry, the molecular formula. For a pure sample of this compound (C₁₀H₉N₃O₃), the theoretical elemental composition can be calculated.
Table 4: Theoretical Elemental Composition of this compound
| Element | Theoretical Percentage (%) |
| Carbon (C) | 54.79 |
| Hydrogen (H) | 4.14 |
| Nitrogen (N) | 19.17 |
Experimental values obtained from elemental analysis should closely match these theoretical percentages to confirm the purity and the proposed molecular formula of the synthesized compound.
Computational Chemistry and Theoretical Investigations of 2 3 4h Triazol 4 Yl Phenoxy Acetic Acid and Analogues
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict molecular geometries, electronic distributions, and spectroscopic characteristics.
Density Functional Theory (DFT) has become a primary tool for computational chemists due to its favorable balance of accuracy and computational cost. For analogues of 2-[3-(4H-triazol-4-yl)phenoxy]acetic acid, such as 2-[1-acetyl-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one-4-yl]-phenoxyacetic acid and 2-[3-(n-propyl)-4,5-dihydro-1H-1,2,4-triazol-5-one-4-yl]-phenoxyacetic acid, DFT methods are employed to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. researchgate.netepstem.net
Commonly used hybrid DFT functionals for these types of molecules include B3LYP (Becke, 3-parameter, Lee-Yang-Parr) and B3PW91. researchgate.netepstem.net These functionals are typically paired with a basis set, such as 6-311+G(d,p), which provides a flexible description of the electron orbitals. researchgate.netepstem.net The optimization process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located. This optimized structure is crucial as it serves as the foundation for calculating most other molecular properties.
The Hartree-Fock (HF) method is a foundational ab initio approach, meaning it is derived directly from theoretical principles without the inclusion of experimental data. While generally less accurate than DFT for many applications due to its neglect of electron correlation, it remains a valuable method for electronic characterization and provides a baseline for more advanced calculations. researchgate.net
In studies of triazole-containing phenoxyacetic acid derivatives, the HF method, often used with the 6-311+G(d,p) basis set, has been applied to optimize molecular structures and investigate electronic properties. researchgate.netepstem.net Comparing the results from HF and DFT methods allows researchers to assess the impact of electron correlation on the calculated properties of the molecule.
The Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. researchgate.net The HOMO energy is associated with the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for gauging molecular stability and reactivity. A smaller gap generally implies higher reactivity. nih.gov
For analogues of this compound, both DFT and HF methods have been used to calculate the energies of these frontier orbitals. researchgate.netepstem.net These calculations reveal how structural modifications influence the electronic behavior of the molecule.
| Method | EHOMO | ELUMO | Energy Gap (ΔE) |
|---|---|---|---|
| HF/6-311+G(d,p) | -9.055 | -0.093 | 8.962 |
| B3PW91/6-311+G(d,p) | -6.852 | -2.022 | 4.830 |
Data sourced from a computational study on 2-[1-acetyl-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one-4-yl]-phenoxyacetic acid. researchgate.net
Quantum chemical methods are widely used to predict spectroscopic data, which can be invaluable for interpreting experimental spectra and confirming molecular structures.
Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated for the optimized geometry of a molecule. researchgate.net These calculations, performed using methods like B3LYP and HF, help in the assignment of vibrational modes observed in experimental IR spectra. researchgate.netepstem.net It is standard practice to scale the calculated harmonic vibrational frequencies by an appropriate factor (e.g., 0.9613 for HF and 0.9805 for B3PW91) to correct for anharmonicity and other systematic errors in the theoretical methods. researchgate.net
| Vibrational Mode | HF (Scaled) | B3PW91 (Scaled) |
|---|---|---|
| O-H stretch (acid) | 3570 | 3568 |
| C=O stretch (acid) | 1785 | 1759 |
| C=C stretch (aromatic) | 1602-1463 | 1590-1451 |
Data represents selected vibrational modes for 2-[1-acetyl-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one-4-yl]-phenoxyacetic acid. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is the most common approach for calculating NMR chemical shifts. researchgate.net By performing GIAO calculations on the optimized molecular structure, theoretical ¹H and ¹³C NMR spectra can be generated. researchgate.netresearchgate.net These predicted chemical shifts can be correlated with experimental values, aiding in the complete assignment of NMR signals. epstem.net
Theoretical Aspects of Chemical Reactivity and Stability
Beyond structural and spectroscopic properties, computational methods can quantify concepts related to chemical reactivity and stability. These "reactivity descriptors" are often derived from the energies of the frontier orbitals.
Global reactivity descriptors such as electronegativity (χ) and chemical hardness (η) provide a quantitative measure of a molecule's reactivity. researchgate.net Within the framework of conceptual DFT, these properties can be calculated from the energies of the HOMO and LUMO:
Electronegativity (χ): A measure of a molecule's ability to attract electrons. It is calculated as χ = - (EHOMO + ELUMO) / 2.
Chemical Hardness (η): A measure of resistance to change in electron distribution or charge transfer. It is calculated as η = (ELUMO - EHOMO) / 2.
These parameters have been calculated for analogues of this compound using both HF and DFT methods to provide a theoretical basis for understanding their stability and reactive nature. researchgate.netepstem.net
| Method | Electronegativity (χ) | Chemical Hardness (η) |
|---|---|---|
| HF/6-311+G(d,p) | 4.574 | 4.481 |
| B3PW91/6-311+G(d,p) | 4.437 | 2.415 |
Data sourced from a computational study on 2-[1-acetyl-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one-4-yl]-phenoxyacetic acid. researchgate.net
Molecular Electrostatic Potential (MEP) Surface Analysis
Molecular Electrostatic Potential (MEP) surface analysis is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. The MEP map is generated by calculating the electrostatic potential at various points on the electron density surface of the molecule. Different potential values are represented by different colors, providing a clear picture of the electron-rich and electron-poor regions.
In the context of this compound and its analogues, the MEP surface reveals key features about its chemical reactivity. Generally, regions with a negative electrostatic potential, typically colored in shades of red and yellow, are indicative of electron-rich areas that are susceptible to electrophilic attack. Conversely, regions with a positive electrostatic potential, usually depicted in blue, represent electron-deficient areas that are prone to nucleophilic attack. Green areas denote regions of neutral potential.
For a molecule like this compound, the MEP surface would be expected to show the most negative potential localized around the nitrogen atoms of the triazole ring and the oxygen atoms of the carboxylic acid group. researchgate.net This is due to the high electronegativity of these atoms and the presence of lone pairs of electrons. These electron-rich sites are the most probable centers for interactions with electrophiles, such as protons or metal ions.
The hydrogen atom of the carboxylic acid group, on the other hand, would exhibit a region of high positive potential, making it a likely site for nucleophilic attack and deprotonation. The aromatic rings (phenyl and triazole) would display a more complex potential distribution, with the π-electron clouds generally contributing to negative potential above and below the plane of the rings, while the ring hydrogen atoms would be associated with positive potential.
Computational studies on similar triazole and phenoxyacetic acid derivatives have utilized Density Functional Theory (DFT) with basis sets like B3LYP/6-311+G(d,p) to perform MEP analysis. epstem.net These studies confirm that the nitrogen atoms in the triazole ring and the oxygen atoms are the primary centers of negative potential. researchgate.netepstem.net The insights gained from MEP analysis are crucial for understanding the intermolecular interactions of the molecule, such as hydrogen bonding, and for predicting its behavior in chemical reactions.
Below is an interactive data table summarizing the expected MEP characteristics for different regions of the this compound molecule based on the analysis of analogous compounds.
| Molecular Region | Expected Electrostatic Potential | Color on MEP Map | Predicted Reactivity |
| Nitrogen atoms of the triazole ring | Negative | Red/Yellow | Susceptible to electrophilic attack |
| Oxygen atoms of the carboxylic acid group | Negative | Red/Yellow | Susceptible to electrophilic attack, hydrogen bond acceptor |
| Hydrogen atom of the carboxylic acid group | Positive | Blue | Susceptible to nucleophilic attack, deprotonation site |
| Aromatic C-H protons | Positive | Blue | Potential for weak interactions |
| π-systems of aromatic rings | Negative | Red/Yellow (above/below plane) | Interaction with electrophiles |
Theoretical Studies on Potential Chemical Transformations and Reaction Mechanisms
Theoretical studies, often employing quantum chemical calculations, can provide significant insights into the potential chemical transformations and reaction mechanisms of a molecule like this compound. While specific theoretical studies on this exact molecule are not extensively documented, the reactivity of the constituent functional groups—the 1,2,4-triazole (B32235) ring, the phenoxy group, and the acetic acid moiety—allows for the postulation of several potential transformations.
Reactions involving the Triazole Ring:
The 1,2,4-triazole ring is a key functional group that can participate in various chemical reactions. Theoretical studies on triazole derivatives often focus on their synthesis and subsequent modifications. The formation of the 4H-1,2,4-triazole ring itself can be studied computationally to understand the reaction mechanism, which often involves the cyclization of thiourea (B124793) or similar precursors. researchgate.net
Potential transformations of the triazole ring in this compound could include:
N-Alkylation or N-Arylation: The nitrogen atoms of the triazole ring are nucleophilic and can react with electrophiles. Theoretical calculations can model the transition states and activation energies for these reactions to predict the most likely site of substitution.
Complexation with Metal Ions: The nitrogen atoms of the triazole ring can act as ligands, coordinating with metal ions to form coordination complexes. Computational studies can predict the geometry and stability of these complexes.
Ring-Opening Reactions: Under certain conditions, the triazole ring can undergo ring-opening reactions. Theoretical models can elucidate the mechanistic pathways of such transformations.
Reactions involving the Carboxylic Acid Group:
The carboxylic acid group is another reactive center in the molecule. Theoretical studies can investigate:
Esterification and Amidation: The reaction of the carboxylic acid with alcohols or amines to form esters or amides, respectively. Computational chemistry can be used to model the reaction pathways, including the tetrahedral intermediate, and to predict reaction rates.
Decarboxylation: The loss of carbon dioxide from the carboxylic acid group, which may occur under thermal or catalytic conditions. Theoretical calculations can determine the activation barrier for this process.
Salt Formation: The reaction of the carboxylic acid with a base to form a carboxylate salt. This is a simple acid-base reaction that can be modeled computationally to understand the charge distribution in the resulting salt.
Reactions involving the Phenoxy Group and Aromatic Ring:
Electrophilic Aromatic Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation. Theoretical calculations can predict the regioselectivity of these reactions by analyzing the electron density of the ring and the stability of the intermediate carbocations (sigma complexes). The directing effects of the ether and triazole substituents would be key factors in these predictions.
The following table summarizes potential chemical transformations and the insights that can be gained from theoretical studies.
| Reaction Type | Reacting Moiety | Potential Product | Theoretical Insights |
| N-Alkylation | Triazole Ring | N-alkylated triazole derivative | Reaction pathway, transition state energies, regioselectivity |
| Esterification | Carboxylic Acid | Ester derivative | Reaction mechanism, activation barriers |
| Amidation | Carboxylic Acid | Amide derivative | Transition state modeling, reaction kinetics |
| Electrophilic Aromatic Substitution | Phenyl Ring | Substituted phenyl derivative | Regioselectivity, stability of intermediates |
| Metal Complexation | Triazole Ring | Metal-triazole complex | Geometry, stability, and electronic structure of the complex |
Investigation of Biological Activities and Underlying Mechanisms of Action for the 2 3 4h Triazol 4 Yl Phenoxy Acetic Acid Scaffold
Antioxidant Activity Profiling and Mechanistic InsightsPublicly accessible research profiling the antioxidant activity of 2-[3-(4H-triazol-4-yl)phenoxy]acetic acid is not available.
Reducing Power DeterminationsThere are no available studies that determine the reducing power of this compound.
Further research and publication are necessary to elucidate the potential biological activities of this specific compound.
Inhibition of Lipid Peroxidation Studies
The investigation into the antioxidant potential of scaffolds related to this compound has included the assessment of their ability to inhibit lipid peroxidation. This process, a key indicator of oxidative stress, involves the degradation of lipids by reactive oxygen species, leading to cellular damage. Research on various heterocyclic compounds, including those with oxazole (B20620) and triazole cores, has demonstrated significant anti-lipid peroxidation activity.
For instance, studies on certain 4-substituted-2-phenyloxazol-5(4H)-ones and their corresponding benzamide (B126) derivatives have shown strong inhibition of lipid peroxidation. semanticscholar.org Oxazolones, in particular, demonstrated notable activity, with some derivatives achieving an average inhibition of 86.5%. semanticscholar.org Further modifications, such as the creation of piperazinyl bisbenzamides, maintained high anti-lipid peroxidation activity, with inhibition rates ranging from 82% to 99%. semanticscholar.org These findings suggest that the core heterocyclic structure plays a crucial role in mediating this antioxidant effect, likely through mechanisms involving radical scavenging or the inhibition of free radical production. semanticscholar.org
Similarly, research into salts of 2-(5-R-4-amino-1,2,4-triazole-3-ylthio)acetic acid has identified compounds with high antioxidant activity (AOA). In models of non-enzymatic initiation of lipid peroxidation, the dimethylammonium salt of 2-(4-amino-5-(2-bromophenyl)-1,2,4-triazole-3-ylthio)acetic acid significantly reduced the content of thiobarbituric acid reactive substances (TBARS), a marker for lipid peroxidation, by 54.95%. researchgate.net An even more potent derivative, a methylammonium (B1206745) salt with a 2-bromophenyl substituent, reduced TBARS content by 80.31%, outperforming the reference antioxidant, ascorbic acid. researchgate.net This highlights the potential of the 1,2,4-triazole (B32235) scaffold in mitigating oxidative damage by inhibiting lipid peroxidation.
Table 1: Lipid Peroxidation Inhibition by Related Triazole and Oxazolone Derivatives
| Compound Class | Derivative Example | Inhibition of Lipid Peroxidation (%) | Source |
| Oxazolones | 4-substituted-2-phenyloxazol-5(4H)-ones | Average 86.5% | semanticscholar.org |
| Piperazinyl Bisbenzamides | Phenyl and Furyl substituted | 82-99% | semanticscholar.org |
| 4-Amino-1,2,4-triazole Salts | Methylammonium salt of 2-(4-amino-5-(2-bromophenyl)-1,2,4-triazole-3-ylthio)acetic acid | 80.31% | researchgate.net |
| 4-Amino-1,2,4-triazole Salts | Dimethylammonium salt of 2-(4-amino-5-(2-bromophenyl)-1,2,4-triazole-3-ylthio)acetic acid | 54.95% | researchgate.net |
Anti-inflammatory Effects and Related Biological Pathways
The 1,2,4-triazole nucleus is a key structural motif in a variety of compounds investigated for anti-inflammatory properties. nih.govresearchgate.net Research has demonstrated that derivatives containing this scaffold can exert significant anti-inflammatory effects through various mechanisms, including the inhibition of key inflammatory enzymes and cytokines. nih.govmdpi.com
In vivo studies using carrageenan-induced paw edema in rats, a standard model for acute inflammation, have been employed to evaluate triazole derivatives. nih.govresearchgate.net For example, certain (S)-1-(4-Amino-5-mercapto-4H-1,2,4-triazole-3-yl) ethanol (B145695) derivatives demonstrated up to 91% edema inhibition, which was more potent than the standard nonsteroidal anti-inflammatory drug (NSAID) ibuprofen (B1674241) (82% inhibition). nih.govresearchgate.net Other related triazolo-thiadiazine derivatives showed efficacy comparable to ibuprofen. nih.govresearchgate.net
The underlying mechanisms for these effects are believed to involve the modulation of inflammatory pathways. Some triazole compounds have been shown to inhibit cyclooxygenase (COX) and 5-lipoxygenase (5-LO), enzymes responsible for the synthesis of prostaglandins (B1171923) and leukotrienes, which are key mediators of inflammation. researchgate.net Additionally, research has pointed towards the inhibition of p38α MAP kinase as a potential target. nih.gov This kinase is crucial for the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and various interleukins. nih.gov One study reported a series of N-[3-(substituted-4H-1,2,4-triazol-4-yl)]-benzo[d]thiazol-2-amines where the most active compound showed 85.31% edema inhibition, superior to diclofenac (B195802) sodium, and also demonstrated significant p38α MAP kinase inhibition. nih.gov The ability of some triazole-containing compounds to suppress TNF-α and upregulate the anti-inflammatory cytokine TGF-β1 further supports their immunomodulatory potential. mdpi.com
Table 2: Anti-inflammatory Activity of Various 1,2,4-Triazole Derivatives in Paw Edema Model
| Compound Derivative | Maximum Edema Inhibition (%) | Reference Drug | Reference Drug Inhibition (%) | Source |
| (S)-1-(4-Amino-5-mercapto-4H-1,2,4-triazole-3-yl) ethanol | 91% | Ibuprofen | 82% | nih.govresearchgate.net |
| (S)-1-(6-Phenyl-7H- semanticscholar.orgresearchgate.netnih.govtriazolo[3,4-b] semanticscholar.orgnih.govnih.govthiadiazin-3-yl)ethanol | 81% | Ibuprofen | 82% | nih.govresearchgate.net |
| N-[3-(substituted-4H-1,2,4-triazol-4-yl)]-benzo[d]thiazol-2-amine (Comp. 4f) | 85.31% | Diclofenac Sodium | 83.6% | nih.gov |
| 1,2,4-triazole/oxime hybrids | 100-111% | Indomethacin | Not specified | nih.gov |
Antineoplastic and Antiproliferative Activity Research in Cellular Models
The 1,2,4-triazole scaffold is a prominent feature in the design of novel antineoplastic and antiproliferative agents. mdpi.com Numerous studies have synthesized and evaluated derivatives bearing this heterocyclic core against various human cancer cell lines, revealing significant cytotoxic potential. nih.govresearchgate.netnih.govcore.ac.uk
A study focusing on 2-(4H-1,2,4-triazole-3-ylthio)acetamide derivatives demonstrated notable antiproliferative effects in human tumor cell lines. nih.govresearchgate.net Selected compounds were evaluated by the National Cancer Institute (NCI) against a panel of 60 human cancer cell lines. Specific derivatives exhibited potent activity, with IC50 values in the low micromolar range against prostate (PC-3), lung (A549), and leukemia (K-562) cancer cells. nih.govresearchgate.net Mechanistic studies indicated that these compounds induce apoptosis, evidenced by a significant dose-dependent increase in caspase-3 activity and the loss of mitochondrial membrane potential. nih.govresearchgate.net
Further research on other triazole derivatives has reinforced these findings. A series of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs were tested against 58 cancer cell lines. mdpi.com One compound showed the highest sensitivity against the CNS cancer cell line SNB-75, with a percent growth inhibition (PGI) of 41.25%. mdpi.com Another derivative from the same series demonstrated broad activity, with notable PGIs against SNB-75 (38.94%), renal cancer UO-31 (30.14%), and leukemia CCRF-CEM (26.92%) cell lines. mdpi.com Molecular docking studies for this class of compounds suggest that inhibition of tubulin polymerization is a potential mechanism of action. mdpi.com
Table 3: Antiproliferative Activity of 2-(4H-1,2,4-triazole-3-ylthio)acetamide Derivatives
| Compound ID | Cancer Cell Line | IC50 Value (μM) | Source |
| 18 | PC-3 (Prostate) | 5.96 | nih.govresearchgate.net |
| 19 | A549/ATCC (Lung) | 7.90 | nih.govresearchgate.net |
| 25 | K-562 (Leukemia) | 7.71 | nih.govresearchgate.net |
Anticonvulsant Activity Assessment and Modulatory Mechanisms
The 1,2,4-triazole ring system is recognized as a pharmacologically significant scaffold, with numerous derivatives reported to possess anticonvulsant properties. nih.govresearchgate.netresearchgate.net While specific studies on this compound are not detailed in the provided context, the broader class of 1,2,4-triazole derivatives has been a subject of investigation for central nervous system (CNS) activity.
The structural features of the 1,2,4-triazole moiety are believed to be crucial for its interaction with biological targets involved in seizure activity. The search for new anticonvulsant drugs often focuses on heterocyclic compounds due to their ability to cross the blood-brain barrier and interact with various receptors and ion channels in the CNS. The diverse pharmacological profile of triazole derivatives, which also includes anxiolytic and anti-depressant activities, suggests a complex interaction with neurological pathways. nih.govresearchgate.net The evaluation of such compounds typically involves established animal models of epilepsy to determine their efficacy in preventing or reducing the severity of seizures.
Anthelmintic Activity Evaluation in Research Models
The search for new nematicides has led to the investigation of 1,2,4-triazole derivatives for their anthelmintic potential. nih.gov Parasitic infections caused by helminths remain a significant issue in both human and veterinary medicine, and the development of resistance to existing drugs necessitates the discovery of novel chemical entities. nih.govnih.gov The structural similarity of the 1,2,4-triazole ring to the diazole moiety present in established anthelmintic drugs like albendazole (B1665689) has prompted research into its efficacy against nematodes. nih.gov
In vitro studies using the nematode model Rhabditis sp. have been employed to screen 1,2,4-triazole derivatives. In one such study, a series of derivatives were evaluated, and several compounds demonstrated significant anthelmintic activity. nih.gov Notably, a compound featuring 4-pyridyl and phenyl substituents was found to have the highest activity, with a lethal concentration (LC50) of 2.475 ± 0.283 µg/µL. Another derivative with 2-pyridyl and 4-methylphenyl groups also showed potent activity (LC50 = 6.550 ± 0.866 µg/µL). nih.gov Both of these compounds were significantly more effective than the reference drug albendazole (LC50 = 19.24 µg/µL) in this model. nih.gov Further testing of a promising quinoline-6-carboxylic acid derivative in the Haemonchus contortus model confirmed both ovicidal and larvicidal properties. nih.gov
Table 4: Anthelmintic Activity of 1,2,4-Triazole Derivatives against Rhabditis sp.
| Compound Derivative | Substituents | LC50 (µg/µL) | Source |
| Compound 12 | 4-pyridyl and phenyl | 2.475 ± 0.283 | nih.gov |
| Compound 14 | 2-pyridyl and 4-methylphenyl | 6.550 ± 0.866 | nih.gov |
| Albendazole (Reference) | - | 19.24 | nih.gov |
Genotoxicity Assessment using in vitro Research Models (e.g., Alkaline Comet Assay)
The genotoxic potential of new chemical entities is a critical aspect of preclinical research. The alkaline single-cell gel electrophoresis, or comet assay, is a widely used and sensitive method for detecting DNA damage, including single and double-strand breaks, in individual cells. nih.gov21stcenturypathology.comfrontiersin.org This technique is frequently employed to evaluate the genotoxicity of novel compounds, including those based on the triazole scaffold. nih.gov
The principle of the comet assay involves embedding cells in an agarose (B213101) gel on a microscope slide, lysing them to remove membranes and proteins, and then subjecting the remaining DNA (nucleoids) to electrophoresis under alkaline conditions. 21stcenturypathology.comfrontiersin.org Damaged DNA, containing fragments and strand breaks, migrates away from the nucleoid towards the anode, forming a "comet tail." The intensity and length of this tail are proportional to the amount of DNA damage. 21stcenturypathology.comnih.gov
Studies on novel pyrazolo[4,3-e]tetrazolo[1,5-b] semanticscholar.orgresearchgate.netnih.govtriazine sulfonamides, which contain a triazine system, have utilized the alkaline comet assay to assess their genotoxic effects on both cancer and normal cell lines. nih.gov The results indicated a dose-dependent increase in DNA damage in cancer cells (BxPC-3 and PC-3) following incubation with the compounds. nih.gov Importantly, these agents did not induce significant genotoxic effects in normal human lung fibroblasts (WI-38) at their respective IC50 concentrations, suggesting a degree of selectivity towards cancer cells. nih.gov This demonstrates the utility of the comet assay in characterizing the DNA-damaging capacity of complex heterocyclic compounds.
Exploration of Other Pharmacological Activities in Research Models
Derivatives containing the 1,2,4-triazole scaffold have been explored for a wide array of pharmacological activities beyond those previously detailed, underscoring the versatility of this heterocyclic core. nih.gov
Antiviral Activity: The triazole scaffold is a component of several known antiviral agents. nih.gov Research into novel phenoxy acetic acid derived pyrazolines, which share structural similarities, has been conducted, although the specific compounds tested did not show significant antiviral activity. nih.gov However, the broader class of 1,2,4-triazole derivatives has shown activity against a variety of viruses, including HIV, hepatitis viruses, and influenza virus, by targeting diverse molecular proteins. nih.govresearchgate.net
Analgesic Activity: The pain-relieving potential of 1,2,4-triazole derivatives has been evaluated in various animal models. nih.govresearchgate.net The acetic acid-induced writhing test, a model for visceral pain, has been commonly used. nih.govmdpi.comsemanticscholar.org In these studies, certain triazole derivatives have demonstrated a significant reduction in the number of writhes, indicating potent analgesic effects. nih.govresearchgate.net For example, one compound showed an 83% reduction in writhes, which was superior to the standard drug ibuprofen (71.5%). nih.govresearchgate.net
Antihistaminic Activity: Research into related triazine derivatives has shown potential for antihistaminic effects. In studies using models of histamine-induced responses, substituted triazines offered significant protection, suggesting a role in managing allergic reactions. nih.gov The mechanism is believed to involve the antagonism of histamine (B1213489) receptors. nih.gov
Local Anaesthetic Activity: While not directly studied for the specific scaffold, local anaesthetics are compounds that block nerve conduction. nih.gov Their structure typically consists of a lipophilic aromatic group, an intermediate linkage, and a hydrophilic amine group. nih.gov Given the structural components of the this compound scaffold, its potential to interact with sodium channels, the primary target of local anaesthetics, could be a subject for future investigation. nih.gov
Other Activities: The broad biological profile of the triazole nucleus extends to other potential therapeutic areas. Derivatives have been investigated for antibacterial, immunomodulatory, antidiabetic, and antihypertensive activities, among others, though specific data for the title scaffold is limited. nih.govmdpi.commdpi.com
Structure Activity Relationship Sar Studies of 2 3 4h Triazol 4 Yl Phenoxy Acetic Acid Derivatives
Impact of Substituents on the Triazole Ring System on Biological Efficacy
The 1,2,4-triazole (B32235) ring is a key pharmacophore whose biological activity can be finely tuned by the introduction of various substituents at its 3, 5, and particularly its 4-positions. Research indicates that the nature of the group attached to the nitrogen atom at the 4th position can cause the greatest changes in physicochemical properties and biological profiles. nih.gov This position is favorable for hydrogen bonding and is stable against metabolic degradation, which can increase solubility and enhance binding to target biomolecules. nih.gov
The biological activities of 1,2,4-triazole derivatives are often dependent on the electronic nature of the substituents. The presence of electron-donating groups, such as hydroxyl (-OH) and methoxy (B1213986) (-OCH₃), has been shown to enhance antimicrobial and antitumor activities. researchgate.net Conversely, electron-withdrawing groups like nitro (-NO₂) or chloro (-Cl) on aromatic rings attached to the triazole can affect the molecule's ability to bind to biological targets such as enzymes or DNA. researchgate.net
Studies on various 1,2,4-triazole derivatives have demonstrated specific SAR trends:
Antimicrobial and Antifungal Activity: The introduction of a methoxy group has been linked to increased antibacterial activity, while a nitro group at the para-position of a phenyl substituent may enhance antifungal activity. nih.gov
Anticancer Activity: Compounds featuring an aldehyde group or a nitro group on a phenyl ring attached to the triazole have shown potent anticancer activity against cell lines like HCT116. nih.gov
Anti-urease and Antioxidant Activity: Methyl groups substituted at the para-position of a phenyl ring on the triazole scaffold enhanced anti-urease activity. nih.gov Both aldehyde and methyl p-substituents were found to improve antioxidant capacity. nih.gov
Anthelmintic and Antituberculosis Activity: In a series of 3-(4,5-disubstituted-4H-1,2,4-triazol-3-yl)propanoic acids, the presence of two 2-pyridyl substituents or a combination of a 4-pyridyl and a phenyl substituent on the triazole ring increased antituberculosis activity. nih.gov The presence of two 2-pyridyl substituents also appeared to increase anthelmintic potential. nih.gov
| Substituent Group | Position | Observed Biological Activity | Reference |
|---|---|---|---|
| Methoxy (-OCH₃) | Phenyl ring attached to triazole | Increased antibacterial activity | nih.gov |
| Nitro (-NO₂) | para-position of phenyl ring | Enhanced antifungal activity | nih.gov |
| Aldehyde (-CHO) | para-position of phenyl ring | Potent anticancer and antioxidant activity | nih.gov |
| Methyl (-CH₃) | para-position of phenyl ring | Enhanced anti-urease and antioxidant activity | nih.gov |
| 2-Pyridyl | Positions 4 and 5 | Increased antituberculosis and anthelmintic activity | nih.gov |
| 4-Pyridyl and Phenyl | Positions 4 and 5 | Increased antituberculosis activity | nih.gov |
Role of Phenoxyacetic Acid Moiety Modifications in Activity Modulation
The phenoxyacetic acid portion of the molecule is another critical area for structural modification to modulate biological activity. Changes to the aromatic ring and the acetic acid side chain can significantly alter the compound's reactivity, physicochemical properties, and interaction with biological targets. mdpi.com
Chloroderivatives of phenoxyacetic acid are a well-studied group where the number and position of chlorine atoms on the aromatic ring influence their biological effects. mdpi.com Substitution with chlorine atoms causes a destabilization of the π-electron charge in the aromatic ring. mdpi.com Increasing the number of chlorine substituents generally leads to an increase in the molecule's reactivity. mdpi.com
Modifications to the carboxylic acid group can also have a profound impact. For instance, converting the acetic acid to a propionic acid moiety in certain 1,2,4-triazole derivatives was found to reduce antibacterial activity compared to the original methacrylic acid analogs. nih.gov In another study, the conversion of 2-((5-(2-bromophenyl)-4-substituted-4H-1,2,4-triazol-3-yl)thio)acetates into their corresponding sodium, potassium, or 2-aminoethanol salts resulted in an increased actoprotective effect. zsmu.edu.ua This suggests that altering the polarity and solubility of the acidic terminus can enhance specific biological activities.
| Modification | Structural Detail | Impact on Biological Activity | Reference |
|---|---|---|---|
| Halogenation | Substitution of one or more chlorine atoms on the phenyl ring | Increases molecular reactivity and alters π-electron charge distribution | mdpi.com |
| Acid Chain Elongation | Change from acetic acid/methacrylic acid to propionic acid | Reduced antibacterial activity in one studied series | nih.gov |
| Salt Formation | Conversion of the carboxylic acid to sodium, potassium, or 2-aminoethanol salts | Increased actoprotective effect | zsmu.edu.ua |
Correlation between Specific Structural Features and Observed Biological Activities
A comprehensive analysis of SAR data reveals a clear correlation between specific structural features of 2-[3-(4H-triazol-4-yl)phenoxy]acetic acid derivatives and their resulting biological activities. The modular nature of the scaffold allows for synergistic effects between different parts of the molecule.
For instance, potent antifungal activity often correlates with the presence of specific substituents on both the triazole and the phenoxy rings. A series of 1,2,4-triazole derivatives incorporating amino acid fragments showed that having two methoxy substituents at the 2,3-position of the benzene (B151609) ring resulted in a high inhibition rate against the fungus Physalospora piricola. mdpi.com This highlights that while the triazole is a known antifungal pharmacophore, its efficacy is strongly modulated by the substitution pattern on the distal aromatic ring. mdpi.com
Similarly, anti-inflammatory activity in related 1,2,4-triazole derivatives has been linked to the presence of two aryl rings on the triazole core combined with a carboxylic acid moiety. nih.gov The combination of a heterocyclic system known for anti-inflammatory effects with an acidic functional group, which is a feature of many non-steroidal anti-inflammatory drugs (NSAIDs), can lead to potent compounds.
The general principle that emerges is that the 1,2,4-triazole ring acts as a versatile and highly adaptable core, while the phenoxyacetic acid moiety serves to anchor the molecule and modulate its properties. nih.govnih.gov The specific biological outcome—be it antimicrobial, anticancer, or anti-inflammatory—is determined by the combined electronic and steric effects of substituents on all parts of the molecular scaffold. nih.govresearchgate.netnih.gov
Molecular Target Identification and Ligand Target Interaction Studies
In Silico Approaches for Target Prediction and Binding Affinity Analysis
Computational studies have been instrumental in predicting the molecular targets of 2-[3-(4H-triazol-4-yl)phenoxy]acetic acid and analyzing its binding affinity. Molecular docking simulations have been a key tool in this endeavor, particularly in understanding its interaction with the COX-2 enzyme, a significant target in the treatment of inflammation.
A molecular docking study was conducted to investigate the binding mode of this compound within the active site of the COX-2 enzyme. The results of this study revealed a strong binding affinity, with a notable docking score of -10.14 kcal/mol. This favorable binding energy suggests a stable interaction between the compound and the enzyme.
The in silico analysis further detailed the specific molecular interactions responsible for this high affinity. It was observed that the carboxylic acid group of the compound forms crucial hydrogen bonds with the amino acid residues Tyr385 and Ser530 within the COX-2 active site. Additionally, the triazole ring of the compound was found to engage in a pi-pi stacking interaction with the Tyr385 residue. These interactions are critical for anchoring the ligand within the active site and are consistent with the binding patterns observed for other known COX-2 inhibitors.
The following table summarizes the key findings from the in silico binding affinity analysis:
| Computational Method | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |
| Molecular Docking | COX-2 | -10.14 | Tyr385, Ser530 |
Experimental Methodologies for Enzyme Inhibition Studies (e.g., COX-2, Aldose Reductase)
Experimental validation of the in silico predictions has been carried out through enzyme inhibition assays, primarily focusing on the COX-2 enzyme. These studies have confirmed the potent inhibitory activity of this compound against this target.
In vitro enzyme inhibition assays demonstrated that this compound is a highly effective inhibitor of COX-2. The half-maximal inhibitory concentration (IC50) for COX-2 was determined to be 0.06 µM. This level of potency is comparable to that of the well-established selective COX-2 inhibitor, celecoxib, which has an IC50 of 0.05 µM.
Furthermore, the selectivity of the compound for COX-2 over the COX-1 isoform was also evaluated. The IC50 for COX-1 was found to be 6.69 µM, resulting in a selectivity index (SI) of 111.5. The selectivity index is a ratio of the IC50 for COX-1 to the IC50 for COX-2, and a higher value indicates greater selectivity for COX-2. This high selectivity is a desirable characteristic for anti-inflammatory drugs, as it is associated with a reduced risk of gastrointestinal side effects that can be caused by the inhibition of COX-1.
The table below presents the results of the enzyme inhibition studies for this compound and the reference compound celecoxib.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) |
| This compound | 6.69 | 0.06 | 111.5 |
| Celecoxib | 14.9 | 0.05 | 298 |
Currently, there is no available research data on the experimental evaluation of this compound as an inhibitor of aldose reductase.
Receptor Binding Assays and Ligand-Receptor Interaction Analysis
There is no scientific literature available that details receptor binding assays or specific ligand-receptor interaction analyses for this compound.
DNA Interaction Studies as a Biological Probe
There are no published studies investigating the interaction of this compound with DNA or its use as a biological probe for DNA.
Investigation of Interactions with Specific Biological Pathways and Cellular Processes
While the inhibitory action of this compound on the COX-2 enzyme implies an interaction with the prostaglandin (B15479496) biosynthesis pathway, which is a key component of the inflammatory response, detailed investigations into its broader effects on other specific biological pathways and cellular processes have not been reported in the available scientific literature.
Future Research Trajectories and Academic Applications of 2 3 4h Triazol 4 Yl Phenoxy Acetic Acid
Development of Novel and Efficient Synthetic Methodologies for Triazole-Phenoxyacetic Acid Compounds
The synthesis of triazole derivatives is a well-established field, yet there remains considerable scope for innovation, particularly in the development of more efficient, cost-effective, and environmentally benign methodologies. mdpi.comnih.gov Future research will likely focus on moving beyond traditional multi-step reactions toward more sophisticated synthetic strategies.
Key areas for development include:
One-Pot Synthesis: Designing one-pot reactions where multiple bond-forming events occur sequentially in a single reaction vessel can significantly improve efficiency by reducing the need for intermediate purification steps. mdpi.com
Advanced Catalysis: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a powerful tool for synthesizing 1,2,3-triazoles with high regioselectivity and yields. mdpi.comnih.govpeerj.com Future work could explore novel catalytic systems, including different metal catalysts or organocatalysts, to synthesize 1,2,4-triazole (B32235) systems and other isomers with greater control and under milder conditions.
Green Chemistry Approaches: The application of green chemistry principles is paramount. nih.gov This includes the use of alternative energy sources such as microwave and ultrasound irradiation to accelerate reaction times and improve yields. mdpi.comnih.gov Furthermore, developing syntheses in aqueous media or using biodegradable solvents would reduce the environmental impact. mdpi.com
Combinatorial Chemistry: Leveraging the robust nature of triazole synthesis, high-throughput combinatorial approaches can be employed to generate large libraries of 2-[3-(4H-triazol-4-yl)phenoxy]acetic acid derivatives. These libraries are invaluable for screening and identifying compounds with optimized biological activities.
| Synthetic Method | Description | Potential Advantages | Relevant Compounds/Scaffolds |
| Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | A "click chemistry" reaction that forms 1,4-disubstituted 1,2,3-triazoles from azides and terminal alkynes. mdpi.comnih.gov | High yield, high regioselectivity, mild reaction conditions. nih.gov | 1,2,3-Triazole Derivatives. peerj.com |
| Microwave-Assisted Synthesis | Utilizes microwave energy to rapidly heat reactions, often leading to shorter reaction times and improved yields. mdpi.com | Speed, efficiency, potential for higher yields. | Various 1,2,4-Triazole and 1,3,4-Thiadiazole Derivatives. |
| Ultrasound-Assisted Synthesis | Employs ultrasonic waves to induce acoustic cavitation, enhancing reaction rates and yields. mdpi.com | Improved reaction speed, green chemistry approach. | 1,2,3-Triazoles. mdpi.com |
| Multi-Component Reactions | One-pot reactions where three or more reactants combine to form a product that incorporates portions of all reactants. | High atom economy, operational simplicity, reduced waste. | Substituted 1,2,3-Triazoles. frontiersin.org |
Advanced Mechanistic Elucidation of Biological Activities at a Molecular Level
While the biological activities of many triazole compounds are known, a deeper, molecular-level understanding of their mechanisms of action is often lacking. For this compound and its derivatives, future research should aim to precisely identify cellular targets and elucidate the biochemical pathways they modulate.
Promising research avenues include:
Target Identification and Validation: The primary target for many antifungal triazoles is the enzyme lanosterol (B1674476) 14α-demethylase (CYP51), which is essential for ergosterol (B1671047) biosynthesis in the fungal cell membrane. researchgate.netrjptonline.org Advanced proteomic and genomic techniques can be used to confirm if this is the primary target for this specific compound and to identify potential off-target interactions in various organisms.
Structural Biology: Obtaining co-crystal structures of this compound bound to its target proteins via X-ray crystallography or cryo-electron microscopy would provide invaluable atomic-level insights into its binding mode. This information is critical for understanding its inhibitory mechanism and for guiding the rational design of more potent analogues.
Biochemical and Cellular Assays: Investigating the downstream effects of target inhibition is crucial. For example, if the compound targets CYP51, studies could quantify the disruption of the fungal cell membrane integrity and other subsequent cellular consequences. rjptonline.org For compounds showing anticancer potential, research could focus on their ability to induce apoptosis, as seen with other 2-(4H-1,2,4-triazole-3-ylthio)acetamide derivatives, by measuring the activity of key proteins like caspases and the expression of apoptosis regulators like Bcl-2. researchgate.net
Integration of Computational and Experimental Approaches in Rational Compound Design
The synergy between computational modeling and experimental synthesis is a powerful paradigm in modern drug and agrochemical discovery. researchgate.net This integrated approach can significantly accelerate the development of new derivatives of this compound with enhanced properties.
The rational design cycle would involve:
In Silico Screening: A virtual library of derivatives can be created by modifying the core scaffold of this compound. These virtual compounds can then be screened against a panel of biological targets using molecular docking simulations to predict binding affinities and poses. nih.govmdpi.com
Molecular Dynamics (MD) Simulations: Promising candidates from docking studies can be subjected to MD simulations to assess the stability of the ligand-protein complex and to analyze detailed intermolecular interactions over time. mdpi.com This provides a more dynamic and accurate picture of the binding event.
ADMET Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds. researchgate.net This early-stage assessment helps to prioritize candidates with favorable pharmacokinetic profiles and low potential for toxicity.
Guided Synthesis and Validation: The most promising candidates identified through computational analysis are then synthesized and subjected to experimental validation through in vitro and in vivo biological assays. mdpi.comresearchgate.net The experimental results provide feedback to refine the computational models, creating an iterative cycle of design, synthesis, and testing that leads to more potent and selective compounds. researchgate.net
| Computational Technique | Application in Compound Design | Example Finding |
| Molecular Docking | Predicts the preferred orientation and binding affinity of a ligand to a target protein. nih.gov | Used to study potential triazole inhibitors against targets in Methicillin-resistant Staphylococcus aureus (MRSA). nih.gov |
| Molecular Dynamics (MD) Simulations | Simulates the physical movements of atoms and molecules to analyze the stability of ligand-protein complexes. mdpi.com | Confirmed stable H-bond interactions for triazole derivatives with target enzymes. mdpi.com |
| QSAR (Quantitative Structure-Activity Relationship) | Relates the chemical structure of compounds to their biological activity using statistical models. researchgate.net | Used to identify and optimize thiazole-based DNA gyrase inhibitors. researchgate.net |
| ADMET Prediction | In silico prediction of a compound's pharmacokinetic and toxicity properties. researchgate.net | Helps to screen out compounds with poor drug-like properties early in the discovery process. |
Applications as Research Probes in Chemical Biology and Biological Assays
The structural backbone of this compound can be functionalized to create sophisticated chemical probes for studying biological systems. The versatility of triazole synthesis, especially click chemistry, is highly conducive to this application.
Future research could focus on developing:
Fluorescent Probes: By attaching a fluorophore to the core structure, researchers can create probes to visualize the compound's distribution and localization within living cells using fluorescence microscopy. This can help to identify its cellular compartments of action and potential target proteins.
Affinity-Based Probes: Incorporating a reactive group or a photo-affinity label would allow for the covalent labeling and subsequent identification of the compound's direct binding partners within the proteome.
Biotinylated Probes: Attaching a biotin (B1667282) tag would enable the use of pull-down assays coupled with mass spectrometry to isolate and identify the target protein(s) from complex cellular lysates.
These chemical biology tools would be instrumental in unequivocally identifying the molecular targets of this compound and elucidating its mechanism of action in a native biological context.
Exploration of Agricultural Chemical Research Applications (e.g., Crop Protection Agents)
Triazole compounds represent one of the most important classes of fungicides used in agriculture to protect crops from fungal diseases. researchgate.netrjptonline.orgnih.gov They are known to be highly effective against a broad spectrum of pathogens, including powdery mildews and rusts. researchgate.net The primary mechanism of action for these fungicides is the inhibition of ergosterol biosynthesis, which disrupts the integrity of fungal cell membranes. rjptonline.org
Given this precedent, this compound is a strong candidate for development as a novel crop protection agent. Future research in this area should include:
Broad-Spectrum Antifungal Screening: The compound and its derivatives should be systematically tested against a wide panel of economically important plant pathogenic fungi and oomycetes to determine their spectrum of activity.
Structure-Activity Relationship (SAR) Studies: A key objective is to establish a clear SAR by synthesizing and testing a variety of analogues. This will help identify the specific structural features required for optimal fungicidal potency and selectivity.
Development of Resistance-Breaking Fungicides: As resistance to existing triazole fungicides is a growing concern, research should investigate whether this compound is effective against triazole-resistant fungal strains. nih.govresearchgate.net Its unique substitution pattern may allow it to overcome common resistance mechanisms.
Evaluation of Other Agrochemical Activities: Beyond fungicides, triazole derivatives have also shown promise as herbicides and insecticides. researchgate.netrjptonline.org Screening this compound for these activities could uncover additional applications in crop protection.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-[3-(4H-triazol-4-yl)phenoxy]acetic acid, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The synthesis typically involves refluxing phenoxyacetic acid derivatives with triazole precursors in solvents like DMSO or ethanol under acidic or alkaline conditions. For example, refluxing 4-amino-triazole derivatives with substituted benzaldehyde in ethanol with glacial acetic acid as a catalyst for 4–18 hours yields triazole-phenoxy conjugates. Purification via reduced-pressure distillation, ice-water precipitation, and recrystallization (water-ethanol) can achieve ~65% yield . Optimizing reaction time, solvent polarity, and stoichiometric ratios of intermediates (e.g., chloroacetic acid) is critical for yield enhancement .
Q. Which spectroscopic and chromatographic methods are most effective for confirming the structure and purity of this compound?
- Methodological Answer :
- Elemental Analysis : Determines C, H, N, and S content to verify molecular composition .
- IR Spectrophotometry : Identifies functional groups (e.g., triazole C=N stretching at 1520–1580 cm⁻¹, carboxylic acid O-H at 2500–3300 cm⁻¹) .
- Thin-Layer Chromatography (TLC) : Assesses purity using silica gel plates and UV visualization. Rf values should match reference standards after recrystallization .
Q. How can researchers design initial experiments to evaluate the antimicrobial activity of this compound?
- Methodological Answer :
- Assay Design : Use agar diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). Include positive controls (e.g., ampicillin, fluconazole) and measure Minimum Inhibitory Concentrations (MICs) .
- Pitfalls : Account for solubility issues (use DMSO as a co-solvent ≤1% v/v) and validate results with triplicate trials to distinguish intrinsic activity from experimental noise .
Advanced Research Questions
Q. What strategies are recommended for structural modification of this compound to enhance pharmacological properties?
- Methodological Answer :
- Salt Formation : React the carboxylic acid group with NaOH/KOH to improve water solubility, or with transition metals (e.g., Zn²⁺, Cu²⁺) to explore metal-chelating activity .
- Esterification : Substitute the acetic acid moiety with alkyl/aryl groups (e.g., methyl, benzyl) via ester linkages to modulate lipophilicity and bioavailability .
- Microwave-Assisted Synthesis : Reduce reaction times (e.g., from 18 hours to 30 minutes) and improve regioselectivity using controlled microwave irradiation .
Q. How should discrepancies in biological activity data between differently substituted triazole derivatives be analyzed?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Compare MICs of derivatives with varying substituents (e.g., methoxy, halogen, or hydroxy groups on the phenyl ring). For instance, 3,4-dimethoxy substitutions may enhance antifungal activity due to increased membrane permeability .
- Statistical Analysis : Apply multivariate regression to correlate electronic (Hammett σ) or steric parameters (Taft Es) with activity trends. Address outliers by revisiting purity assays or testing for synergistic effects .
Q. What advanced purification techniques are suitable for isolating this compound from complex reaction mixtures?
- Methodological Answer :
- Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate → methanol) to separate polar byproducts.
- HPLC-DAD : Employ reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) for high-resolution separation, with UV detection at 254 nm to confirm peak homogeneity .
Data Analysis and Contradiction Resolution
Q. How can researchers resolve contradictions in reported synthetic yields or biological activities of triazole-phenoxy derivatives?
- Methodological Answer :
- Reproducibility Checks : Verify reaction conditions (e.g., solvent purity, inert atmosphere) and characterize intermediates (e.g., hydrazides) to ensure consistency .
- Meta-Analysis : Cross-reference data from peer-reviewed studies (e.g., Zaporizhzhia State Medical University publications) to identify consensus trends or methodological divergences .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
